(E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide synthesis protocol
(E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide synthesis protocol
An In-depth Technical Guide to the Synthesis of (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide
For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comprehensive, in-depth protocol for the synthesis of (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide, a molecule with potential applications in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps to offer a deeper understanding of the reaction mechanisms and the rationale behind the experimental design.
Synthetic Strategy: A Convergent Approach
The synthesis of (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide is most effectively achieved through a convergent approach. This strategy involves the preparation of a key intermediate, 3-methyl-4-nitropyridine 1-oxide, which already contains the N-oxide and nitro functionalities. The final step is the introduction of the (dimethylamino)vinyl group at the 3-position via a condensation reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This approach is efficient and relies on well-established chemical transformations.
Synthesis of the Key Intermediate: 3-Methyl-4-nitropyridine 1-oxide
The preparation of 3-methyl-4-nitropyridine 1-oxide is a two-step process starting from 3-methylpyridine (3-picoline).
Step 1: N-Oxidation of 3-Methylpyridine
The initial step is the oxidation of the nitrogen atom in the pyridine ring to form 3-methylpyridine 1-oxide. This transformation is crucial as the N-oxide group activates the pyridine ring for subsequent electrophilic nitration at the 4-position.[1][2] A common and effective method for this oxidation utilizes hydrogen peroxide in the presence of a carboxylic acid, such as acetic acid.[3][4][5]
Experimental Protocol: Synthesis of 3-Methylpyridine 1-oxide
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methylpyridine and glacial acetic acid.
-
Addition of Oxidant: Cool the mixture in an ice bath. Slowly and carefully add 30% hydrogen peroxide to the stirred solution, ensuring the temperature is maintained below 10°C.
-
Reaction: After the addition is complete, heat the reaction mixture to 70-75°C and maintain this temperature for 24 hours.
-
Work-up: Remove the excess acetic acid and water under reduced pressure using a rotary evaporator.
-
Neutralization and Extraction: Cool the residue in an ice-salt bath and carefully neutralize it with a cold, saturated aqueous solution of sodium carbonate to a pH of 8-9. Extract the aqueous solution multiple times with chloroform.
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Drying and Purification: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the chloroform extract under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 3-methylpyridine 1-oxide.[6]
| Reagent | Molar Ratio | Purity | Notes |
| 3-Methylpyridine | 1.0 | >98% | |
| Glacial Acetic Acid | Solvent | ACS Grade | |
| 30% Hydrogen Peroxide | 1.3 | Stabilized | Added dropwise |
| Sodium Carbonate | To pH 8-9 | Saturated Soln. | |
| Chloroform | Extraction | ACS Grade | |
| Anhydrous Sodium Sulfate | Drying Agent | Granular |
Step 2: Nitration of 3-Methylpyridine 1-oxide
The second step is the nitration of 3-methylpyridine 1-oxide to introduce a nitro group at the 4-position. The N-oxide group directs the nitration to the C4 position. A mixture of fuming nitric acid and concentrated sulfuric acid is a standard and effective nitrating agent for this transformation.[1][3][6]
Experimental Protocol: Synthesis of 3-Methyl-4-nitropyridine 1-oxide
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Reaction Setup: In a round-bottom flask immersed in an ice-salt bath, add concentrated sulfuric acid.
-
Addition of Starting Material: Slowly and with vigorous stirring, add 3-methylpyridine 1-oxide to the cold sulfuric acid.
-
Addition of Nitrating Agent: To the resulting mixture, add fuming nitric acid in portions, ensuring the temperature remains below 10°C.
-
Reaction: Attach a reflux condenser and slowly heat the mixture in an oil bath to 95-100°C. An exothermic reaction will commence. Be prepared to control the reaction by intermittent cooling with an ice-water bath. After the initial vigorous reaction subsides, continue heating at 100-105°C for 2 hours.[6]
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow and careful addition of solid sodium carbonate until a pH of 7 is reached. This should be performed in a well-ventilated fume hood due to the evolution of nitrogen oxides.[6] The product, 3-methyl-4-nitropyridine 1-oxide, will precipitate as a yellow solid.
-
Purification: Collect the solid product by suction filtration and wash it thoroughly with cold water. The crude product can be recrystallized from acetone to yield pure 3-methyl-4-nitropyridine 1-oxide.[6]
| Reagent | Molar Ratio | Purity | Notes |
| 3-Methylpyridine 1-oxide | 1.0 | >95% | |
| Conc. Sulfuric Acid | Solvent | >98% | |
| Fuming Nitric Acid | 1.5 | >90% | Added in portions |
| Sodium Carbonate | To pH 7 | Solid | Added slowly |
| Acetone | Recrystallization | ACS Grade |
Final Synthesis of (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide
The final step in the synthesis is the condensation of the activated methyl group of 3-methyl-4-nitropyridine 1-oxide with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms the desired (E)-enamine. The electron-withdrawing nitro group and the N-oxide functionality increase the acidity of the methyl protons, facilitating the reaction with DMF-DMA.[7][8]
Reaction Mechanism
The reaction proceeds through an initial attack of the enolate of 3-methyl-4-nitropyridine 1-oxide on the electrophilic carbon of DMF-DMA. This is followed by the elimination of two molecules of methanol to form the stable, conjugated enamine product. The stereochemistry of the double bond is predominantly E due to steric hindrance in the transition state.
Caption: Reaction of 3-methyl-4-nitropyridine 1-oxide with DMF-DMA.
Experimental Protocol: Synthesis of (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-4-nitropyridine 1-oxide in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Addition of Reagent: Add an excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature. The solvent and excess DMF-DMA can be removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide as a solid.
| Reagent | Molar Ratio | Purity | Notes |
| 3-Methyl-4-nitropyridine 1-oxide | 1.0 | >98% | |
| N,N-Dimethylformamide dimethyl acetal | 2.0-3.0 | >95% | |
| N,N-Dimethylformamide (DMF) | Solvent | Anhydrous |
Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons with a large coupling constant (J > 12 Hz) indicative of the E-configuration. Signals for the dimethylamino group and the aromatic protons of the pyridine ring should also be present in the expected regions.
-
¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product (C₉H₁₁N₃O₃, MW: 209.21 g/mol ).[9]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), the C=C double bond of the vinyl group, and the N-O bond of the pyridine N-oxide.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Safety and Handling
-
3-Methylpyridine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and eye irritation.
-
Hydrogen Peroxide (30%): Strong oxidizer. Causes severe skin burns and eye damage.
-
Nitrating Mixture (Fuming Nitric Acid and Concentrated Sulfuric Acid): Extremely corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage. Reacts violently with water and organic materials. All operations involving the nitrating mixture must be conducted in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
N,N-Dimethylformamide (DMF): A combustible liquid that is harmful if inhaled or absorbed through the skin. It is a suspected carcinogen and teratogen.
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Flammable liquid and vapor. Harmful if swallowed and causes skin and eye irritation.
All experimental procedures should be carried out in a well-ventilated fume hood, and appropriate PPE should be worn at all times.
Conclusion
This in-depth technical guide provides a robust and well-reasoned synthetic protocol for (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can confidently synthesize this valuable heterocyclic compound for further investigation in drug discovery and materials science.
Caption: Overall synthetic workflow for the target molecule.
References
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Organic Syntheses Procedure. 3-methyl-4-nitropyridine-1-oxide. [Link]
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Gavrilov, A. S., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Medicinal Chemistry Letters. [Link]
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Tonoi, T., et al. (2020). 4-(Dimethylamino)pyridine N-Oxide-Catalyzed Macrolactamization Using 2-Methyl-6-nitrobenzoic Anhydride in the Synthesis of the Depsipeptidic Analogue of FE399. ACS Omega, 5(33), 20979-20990. [Link]
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Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. International Journal of Organic Chemistry, 1(4), 207-214. [Link]
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Majek, M., & Wangelin, A. J. von. (2024). Fast Photocatalyzed Deoxygenation of Organic N-oxides with a Rhenium Complex in the Presence of H₂O. ChemRxiv. [Link]
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Liskon Biological. (2024). reaction between DMF-DMA and methyl groups. [Link]
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Valdés-Martínez, J., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Molbank, 2018(2), M988. [Link]
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Zhang, Y., et al. (2012). 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. Molecules, 17(4), 4081-4091. [Link]
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Gellis, A., et al. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1934. [Link]
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